4-Hexen-2-one, 5-phenyl- 4-Hexen-2-one, 5-phenyl-
Brand Name: Vulcanchem
CAS No.: 35151-11-2
VCID: VC18734355
InChI: InChI=1S/C12H14O/c1-10(8-9-11(2)13)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3
SMILES:
Molecular Formula: C12H14O
Molecular Weight: 174.24 g/mol

4-Hexen-2-one, 5-phenyl-

CAS No.: 35151-11-2

Cat. No.: VC18734355

Molecular Formula: C12H14O

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

4-Hexen-2-one, 5-phenyl- - 35151-11-2

Specification

CAS No. 35151-11-2
Molecular Formula C12H14O
Molecular Weight 174.24 g/mol
IUPAC Name 5-phenylhex-4-en-2-one
Standard InChI InChI=1S/C12H14O/c1-10(8-9-11(2)13)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3
Standard InChI Key LZVVXQDWHWOTMR-UHFFFAOYSA-N
Canonical SMILES CC(=O)CC=C(C)C1=CC=CC=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular and IUPAC Nomenclature

4-Hexen-2-one, 5-phenyl- is systematically named 5-phenylhex-4-en-2-one under IUPAC guidelines. Its structure comprises a six-carbon chain with a ketone group at position 2, a double bond between carbons 4 and 5, and a phenyl group attached to carbon 5. The canonical SMILES representation CC(=O)CC=C(C)C1=CC=CC=C1\text{CC(=O)CC=C(C)C1=CC=CC=C1} underscores the spatial arrangement of functional groups.

Table 1: Key Identifiers of 4-Hexen-2-one, 5-phenyl-

PropertyValue
CAS Registry Number35151-11-2
Molecular FormulaC12H14O\text{C}_{12}\text{H}_{14}\text{O}
Molecular Weight174.24 g/mol
InChI KeyLZVVXQDWHWOTMR-UHFFFAOYSA-N
PubChem CID118773

Stereochemical Configuration

Synthesis and Industrial Production

Aldol Condensation Methodology

The primary synthesis route involves the base-catalyzed aldol condensation of benzaldehyde and 3-pentanone. Sodium hydroxide or potassium hydroxide facilitates deprotonation of the ketone, generating an enolate ion that nucleophilically attacks the benzaldehyde carbonyl group.

Reaction Conditions:

  • Temperature: 0–5°C (to favor Z-isomer)

  • Catalyst: 10% NaOH or KOH

  • Yield: ~65–70% (optimized protocols)

The mechanism proceeds via enolate formation, followed by β-hydroxy ketone intermediate dehydration to form the α,β-unsaturated ketone.

Byproduct Management

Side products include self-condensation adducts of 3-pentanone, which are minimized by slow benzaldehyde addition and rigorous temperature control. Purification typically involves fractional distillation under reduced pressure (boiling point: ~220°C).

Physicochemical Properties

Thermal and Solubility Profiles

Experimental and computational data (EPI Suite) provide the following properties :

Table 2: Physical Properties of 4-Hexen-2-one, 5-phenyl-

PropertyValue
Boiling Point220°C (exp.), 264.64°C (calc.)
Melting Point22.86–25.01°C
Water Solubility178.9–244.5 mg/L
Log KOWK_{\text{OW}}2.79–2.95

The low water solubility and moderate lipophilicity (logKOW\log K_{\text{OW}}) suggest preferential partitioning into organic phases, influencing its environmental fate and biological uptake .

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption at 1715 cm1^{-1} (C=O stretch), 1600 cm1^{-1} (aromatic C=C), and 980 cm1^{-1} (trans C-H bend of alkene).

  • 1^1H NMR: δ 7.2–7.4 (m, 5H, aromatic), δ 6.2 (dt, 1H, CH=CH), δ 2.4 (s, 3H, COCH3_3).

Chemical Reactivity and Functional Transformations

Ketone and Alkene Reactivity

The compound undergoes characteristic reactions of α,β-unsaturated ketones:

  • Michael Addition: Nucleophiles (e.g., amines, thiols) add to the β-carbon, forming 1,4-adducts.

  • Hydrogenation: Catalytic hydrogenation (H2_2, Pd/C) reduces the double bond to yield 5-phenylhexan-2-one.

  • Oxidation: Ozonolysis cleaves the alkene to generate phenylacetic acid and acetone derivatives.

Photochemical Behavior

UV irradiation induces [2+2] cycloaddition reactions, forming dimeric structures with potential applications in polymer chemistry .

Applications in Industry and Research

Fragrance and Flavor Industry

4-Hexen-2-one, 5-phenyl- contributes to woody and floral accords in perfumery. Its low odor threshold (≤1 ppm) and stability in ethanol-based formulations make it a valuable intermediate for terpenoid analogs .

AssayResultConcentration
Ames TestPositive (TA1537)5000 μg/plate
In Vitro MicronucleusEquivocal60 μg/mL
3D Skin MNTNegative2 mg/mL

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